Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2 is a heptapeptide representing the 7-14 fragment of bombesin (BBN), a 14 amino acid peptide originally isolated from frog skin. [ [] ] Bombesin and its mammalian homologue, gastrin-releasing peptide (GRP), exert various physiological effects by binding to GRP receptors (GRPr), a family of G protein-coupled receptors. [ [, , , ] ] Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2, often referred to as BBN(7-14), retains a high affinity for GRPr and has been investigated as a lead compound for developing GRPr-targeting probes for cancer imaging and therapy. [ [, , ] ]
The molecular structure of Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2 has been investigated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and molecular modeling. [ [, , ] ] These studies have revealed that the peptide adopts a predominantly linear conformation in solution, although it can also exist in different conformations depending on the environment.
Chemically, Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2 behaves like a typical peptide. It can undergo reactions such as hydrolysis, oxidation, and reduction. One important aspect for its application as a targeting probe is its conjugation to chelating agents (e.g., DOTA, NOTA) for radiolabeling. [ [, , , , , , ] ] These reactions usually involve the formation of amide bonds between the peptide and the chelating agent.
Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2 exerts its biological activity by binding to GRPr. [ [, , , , ] ] The binding event triggers intracellular signaling cascades that mediate the physiological effects of bombesin and GRP. Depending on the cell type and the specific GRPr subtype activated, these effects can include:
Ac-His-Trp-Ala-Val-Gly-His-Leu-NH2 has been primarily investigated for its potential in cancer theranostics. Its applications stem from its high affinity for GRPr, which is overexpressed on various cancer cells. [ [, , , , , , , ] ] Key applications include:
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: